Epetraborole is a novel boron-containing compound that functions as an oral inhibitor of bacterial leucyl-tRNA synthetase, a critical enzyme involved in protein synthesis. This compound has gained attention for its potential therapeutic applications against various bacterial infections, particularly those caused by drug-resistant strains. The significance of epetraborole lies in its unique mechanism of action and its ability to target bacterial protein synthesis effectively, making it a promising candidate in the fight against antibiotic resistance.
Epetraborole was developed by AN2 Therapeutics, Inc. and has been studied extensively for its antibacterial properties. Research indicates that it demonstrates potent efficacy against a range of bacteria, including Mycobacterium abscessus and Burkholderia pseudomallei, which are known to cause severe infections and are often resistant to conventional antibiotics .
Epetraborole falls under the category of antibacterial agents and specifically targets bacterial leucyl-tRNA synthetase. Its classification as a boron-containing compound distinguishes it from traditional antibiotics, providing a novel approach to treating bacterial infections.
The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity of the final product. Advanced techniques such as liquid chromatography and mass spectrometry are employed to characterize the synthesized compound and confirm its structure.
Epetraborole is characterized by its oxaborole structure, which includes a five-membered ring containing boron. This unique structure is crucial for its interaction with the target enzyme.
Epetraborole primarily acts through the inhibition of leucyl-tRNA synthetase, leading to the disruption of protein synthesis in bacteria. The mechanism involves the formation of stable adducts with uncharged tRNA molecules, thereby preventing their incorporation into growing polypeptide chains.
The binding affinity of epetraborole for the leucyl-tRNA synthetase enzyme has been quantitatively assessed using various biochemical assays, demonstrating significant inhibition at low concentrations. This high potency is attributed to its ability to form covalent bonds with the enzyme's active site.
Epetraborole exerts its antibacterial effects by trapping uncharged tRNA molecules through a process known as oxaborole tRNA-trapping (OBORT). This mechanism effectively halts protein synthesis by preventing the proper charging of tRNA with amino acids required for translation .
Research indicates that epetraborole shows selective inhibition towards bacterial leucyl-tRNA synthetase while exhibiting minimal effects on mammalian counterparts, highlighting its potential for targeted therapy with reduced side effects .
Epetraborole's primary application lies in its use as an antibacterial agent against resistant bacterial strains. It is being investigated for:
Epetraborole (EP) is a boron-containing small-molecule antibiotic whose primary mechanism of action involves the potent and selective inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme in bacterial protein synthesis. LeuRS catalyzes the attachment of leucine to its cognate tRNA (tRNA^Leu^) in a two-step process: first, activation of leucine with ATP to form leucyl-adenylate (Leu-AMP), and second, transfer of the leucine moiety to the 3’-end of tRNA^Leu^. This aminoacylated tRNA is then utilized by the ribosome during translation. Epetraborole disrupts this process via a unique boron-dependent mechanism [2] [6].
The inhibitory activity of epetraborole stems from its boron atom, which forms critical interactions within the editing (CP1) domain of LeuRS. X-ray crystallography studies of Mycobacterium tuberculosis and Escherichia coli LeuRS complexed with epetraborole analogs reveal a distinct mechanism termed Oxaborole tRNA Trapping (OBORT) [6]:
Table 1: Key Structural Features of Epetraborole-LeuRS-tRNA Interaction
Component | Role in OBORT Mechanism | Consequence |
---|---|---|
Boron Atom (EP) | Forms reversible covalent boronate ester bond with 2',3'-cis-diol of tRNA^Leu^ A76 ribose | Creates stable ternary complex (LeuRS:EP:tRNA^Leu^) |
LeuRS Editing Site | Binds the tRNA^Leu^:EP adduct via specific hydrophobic pockets and hydrogen bond networks | Precludes release of tRNA^Leu^; locks enzyme in inactive state |
tRNA^Leu^ A76 | Acts as molecular bridge; its ribose is the site of covalent adduct formation with EP | Traps tRNA^Leu^ in the editing site, preventing its participation in translation and recycling for recharging |
Epetraborole exhibits variable potency against LeuRS from different bacterial pathogens, primarily due to differences in the structure and dynamics of the editing site:
Table 2: Epetraborole Susceptibility and Resistance in Key Bacterial Species
Bacterial Species/Group | Relative Susceptibility | Primary Resistance Mechanism | Notable Genetic Determinants of Susceptibility |
---|---|---|---|
Mycobacterium tuberculosis | High (MIC ~0.03-0.5 µg/ml) | Mutations in leuS (LeuRS CP1 domain; e.g., Tyr642) | Native LeuRS editing domain structure |
M. abscessus | High | LeuRS CP1 domain mutations | Similar to M. tuberculosis |
M. avium complex (MAC) | High | LeuRS mutations (predicted) | Similar to M. tuberculosis |
Escherichia coli | Moderate | Mutations in leuS; Efflux? | Hypersusceptibility in ΔleuD, ΔubiG, ΔpncA, ΔtrmU, ΔartJ [1] |
Pseudomonas aeruginosa | Low/Moderate | Presumed LeuRS mutations; Permeability/Efflux | Limited data |
Epetraborole's action is highly specific to the LeuRS editing domain, distinct from classical competitive inhibitors targeting the synthetic active site:
The ultimate consequence of LeuRS-tRNA trapping by epetraborole is a catastrophic disruption of bacterial protein synthesis:
Table 3: Consequences of Leu-tRNA^Leu^ Depletion by Epetraborole
Molecular Event | Cellular Consequence | Downstream Effect |
---|---|---|
Trapping of LeuRS & tRNA^Leu^ | Depletion of functional Leu-tRNA^Leu^ pool | Ribosome stalling at leucine codons |
Global inhibition of translation | Cessation of new protein synthesis | Failure to produce essential proteins (enzymes, structural components, regulators); Growth arrest |
Perturbation of tRNA homeostasis | Imbalance in charged vs. uncharged tRNA levels; Potential accumulation of uncharged tRNA | Possible contribution to stringent response activation |
Dysregulation of linked pathways | Stress on leucine biosynthesis (leu operon), RNA turnover, tRNA modification pathways | Hypersusceptibility of mutants in these pathways (e.g., ΔleuD, Δrnb, ΔtrmU) [1]; Compromised bacterial fitness under LeuRS inhibition stress |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7